3-(2-(Bromomethyl)-3-methylbutyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Bromomethyl)-3-methylbutyl)thiophene is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a bromomethyl group and a methylbutyl group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 3-(2-(Bromomethyl)-3-methylbutyl)thiophene can be achieved through various methods. One common approach involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the presence of acetic acid and acetic anhydride . The reaction conditions typically involve stirring the mixture at a controlled temperature to ensure the selective bromination of the methyl group.
Industrial production methods for thiophene derivatives often involve multi-step synthesis processes. These processes may include the use of catalytic systems such as nickel or palladium-based catalysts for cross-coupling reactions . These catalysts facilitate the formation of carbon-carbon bonds, enabling the synthesis of complex thiophene derivatives with high efficiency and selectivity.
Chemical Reactions Analysis
3-(2-(Bromomethyl)-3-methylbutyl)thiophene undergoes various chemical reactions, including substitution, oxidation, and reduction reactions.
Substitution Reactions: The bromomethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted thiophene derivatives.
Oxidation Reactions: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized thiophene derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiophene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-(Bromomethyl)-3-methylbutyl)thiophene and its derivatives involves interactions with specific molecular targets and pathways. For example, thiophene derivatives can inhibit the activity of certain enzymes or receptors, leading to their therapeutic effects. The exact mechanism may vary depending on the specific derivative and its target .
Comparison with Similar Compounds
3-(2-(Bromomethyl)-3-methylbutyl)thiophene can be compared with other thiophene derivatives such as 2-(bromomethyl)thiophene and 3-bromothiophene. While these compounds share a common thiophene core, their unique substituents confer different chemical and biological properties .
2-(Bromomethyl)thiophene: This compound has a bromomethyl group attached to the thiophene ring, similar to this compound, but lacks the additional methylbutyl group.
3-Bromothiophene: This compound has a bromine atom directly attached to the thiophene ring, making it a simpler derivative compared to this compound.
Properties
Molecular Formula |
C10H15BrS |
---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
3-[2-(bromomethyl)-3-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15BrS/c1-8(2)10(6-11)5-9-3-4-12-7-9/h3-4,7-8,10H,5-6H2,1-2H3 |
InChI Key |
CLWVTGZFOQHNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CSC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.